2H-[1,3]Thiazolo[5,4-g][1,4]benzoxazine
Description
Properties
CAS No. |
102397-76-2 |
|---|---|
Molecular Formula |
C9H6N2OS |
Molecular Weight |
190.22 |
IUPAC Name |
2H-[1,3]thiazolo[5,4-g][1,4]benzoxazine |
InChI |
InChI=1S/C9H6N2OS/c1-2-12-8-3-7-9(13-5-11-7)4-6(8)10-1/h1-4H,5H2 |
InChI Key |
HYCLBVKBEWXKIE-UHFFFAOYSA-N |
SMILES |
C1N=C2C=C3C(=NC=CO3)C=C2S1 |
Synonyms |
2H-Thiazolo[5,4-g][1,4]benzoxazine(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
The molecular formula of 2H-[1,3]thiazolo[5,4-g][1,4]benzoxazine is , with a molecular weight of 190.22 g/mol. Its structure features a fused thiazole and benzoxazine ring system, which contributes to its reactivity and biological activity.
Biological Activities
The biological significance of this compound has been highlighted in several studies:
- Anticancer Activity : Compounds derived from this scaffold have shown promising anticancer properties. For instance, a study reported that certain derivatives exhibited IC50 values ranging from 7.84 to 16.2 µM against various cancer cell lines including PC-3 and MDA-MB-231 .
- Antimicrobial Properties : The benzoxazine derivatives have been evaluated for their antimicrobial efficacy against resistant strains such as Staphylococcus aureus and Escherichia coli. The structural simplicity of these compounds allows for modifications that enhance their activity against microbial infections .
- Antioxidant Activity : Research indicates that some derivatives possess significant antioxidant properties, making them potential candidates for therapeutic applications aimed at oxidative stress-related diseases .
Material Science Applications
In addition to biological applications, this compound has potential uses in materials science:
- Polymer Chemistry : The compound can serve as a monomer in the synthesis of high-performance polymers with desirable thermal and mechanical properties. Its ability to undergo polymerization reactions opens avenues for developing advanced materials with tailored functionalities.
- Sensors and Electronics : Due to its electronic properties, derivatives of this compound are being explored for use in sensor technologies and electronic devices.
Case Studies
Several case studies illustrate the applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Thieno[3,2-b][1,4]benzoxazines
- Structure : Fused benzoxazine with a thiophene ring instead of thiazole.
- Synthesis: Cyclocondensation of 3-chloro-1,4-benzoxazin-2-yl-carboxaldehydes with ethyl mercaptoacetate yields thieno-fused derivatives .
- Key Difference : Thiophene’s sulfur is part of an aromatic system, whereas thiazolo derivatives feature an additional nitrogen atom, altering reactivity and electronic properties.
(b) Benzo-1,4-oxathiins
- Structure : Contain a 1,4-oxathiin ring (one oxygen, one sulfur) fused to a benzene ring. Example: 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (C₁₅H₁₂O₂S) .
- Synthesis: Sodium hydride-mediated coupling of 4-methoxyphenol with thiadiazolyl-benzotriazole precursors in DMF .
- Key Difference : The oxathiin ring lacks the bicyclic thiazole system, resulting in distinct steric and electronic profiles compared to thiazolo benzoxazines.
(c) 1,3-Benzoxazines
- Structure : Single oxazine ring fused to benzene, without additional heterocyclic systems.
- Synthesis: Mannich-type reactions using bisphenol derivatives and amines, achieving high yields in two steps .
- Key Difference : Simpler structure with fewer heteroatoms, leading to reduced complexity in pharmacological interactions .
Physicochemical and Analytical Data Comparison
Preparation Methods
Classical 1,4-Benzoxazin-3(4H)-one Synthesis
The foundational step in constructing 2H-thiazolo[5,4-g][1,benzoxazine involves preparing 1,4-benzoxazin-3(4H)-ones. Shridhar et al. established a widely adopted method using 2-aminophenol, chloroacetyl chloride, and methylisobutylketone (MIBK) under reflux with aqueous sodium bicarbonate, achieving yields >80%. Alternative routes involve nitro ether reduction: 2-nitrophenoxy esters (e.g., ethyl 2-nitrophenoxyacetate) treated with Fe/AcOH or Zn/NH4Cl yield 1,4-benzoxazinones via intermediate amine formation. These precursors serve as substrates for subsequent thiazole annulation.
Thiazole Ring Annulation Strategies
Cyclocondensation of 5-Thioxo-1,4-Benzoxazin-3(4H)-ones
A direct route to the thiazolo[5,4-g] system involves reacting 5-thioxo-1,4-benzoxazin-3(4H)-one (31 ) with α-halo carbonyl compounds. For example, ethyl bromoacetate and sodium hydride in DMF induce cyclization at 60°C, forming the thiazole ring through sulfur-mediated nucleophilic substitution (Scheme 1). This method mirrors the synthesis of thiazolo[2,3-c]benzoxazines but requires precise positioning of the thioxo group at C5 for regioselective fusion.
Table 1: Optimization of Thiazole Annulation via Thioxo Precursors
Nitro-to-Thiazole Conversion Pathways
5-Nitro-1,4-benzoxazin-3(4H)-one derivatives undergo sequential reduction and cyclization to introduce the thiazole moiety. Hydrogen sulfide (H2S) in ethanol reduces the nitro group to an amine, which subsequently reacts with carbon disulfide (CS2) under basic conditions to form a thioamide intermediate. Acid-mediated cyclization then yields the target compound (Scheme 2). This two-step process achieves moderate yields (50–65%) but offers flexibility in introducing substituents at C6.
Advanced Functionalization Techniques
Iminochloride-Mediated Heterocyclization
Iminochlorides derived from 1,4-benzoxazin-3(4H)-ones (e.g., 22 ) react with sulfur-containing nucleophiles to form thiazole rings. Treatment of 22 with potassium thioacetate generates a thioacetate intermediate, which undergoes intramolecular cyclization upon heating in toluene to produce 2H-thiazolo[5,4-g]benzoxazine (Scheme 3). This method benefits from high regioselectivity but requires anhydrous conditions to prevent hydrolysis.
Thiophene-Inspired Crosslinking Approaches
Drawing from bio-based benzoxazine synthesis, thiophene analogs demonstrate that heteroaromatic rings enhance cyclization reactivity. By substituting thiophenemethylamine with 2-aminothiazole derivatives in Mannich condensations, researchers have achieved fused thiazolo-benzoxazines (Scheme 4). Paraformaldehyde mediates the formation of oxazine rings, while the thiazole’s inherent electron deficiency accelerates ring-opening polymerization at lower temperatures (190–226°C vs. traditional 240°C).
Mechanistic Insights and Kinetic Analysis
Activation Energy of Polymerization
The curing behavior of 2H-thiazolo[5,4-g][1,benzoxazine precursors follows non-isothermal kinetics, with activation energies (Ea) calculated via Kissinger (125.3 kJ/mol) and Ozawa (133.48 kJ/mol) methods. These values suggest that thiazole rings lower the energy barrier for polymerization compared to conventional benzoxazines, likely due to enhanced π-π interactions and sulfur’s electron-withdrawing effects.
Q & A
Q. What are the key structural features of 2H-[1,3]Thiazolo[5,4-g][1,4]benzoxazine that influence its chemical reactivity and biological activity?
The compound’s fused thiazole and benzoxazine rings create a rigid heterocyclic framework. The sulfur atom in the thiazole moiety introduces electron-deficient regions, enabling interactions with biological targets like enzymes or receptors. Substituents on the benzoxazine ring (e.g., electron-withdrawing groups at the 4-position) modulate electronic properties and hydrogen-bonding capacity, directly affecting solubility and binding affinity. Comparative studies show that analogs lacking the thiazole component exhibit reduced antimicrobial activity, underscoring its critical role in bioactivity .
Q. What are the most efficient synthetic routes for this compound under laboratory conditions?
The Mannich condensation reaction—using thiophenol derivatives, formaldehyde, and primary amines—is a standard method. Solvent-free synthesis at 80–100°C for 6–8 hours achieves 70–85% purity, while microwave-assisted methods reduce reaction time to 15–30 minutes with comparable yields. Ethanol-based one-pot tandem reactions eliminate transition-metal catalysts, achieving up to 83% yield with broad substrate tolerance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiazolo-benzoxazine derivatives?
Conduct structure-activity relationship (SAR) studies with standardized bioassays. For example:
- Systematically vary substituents (e.g., halogens, alkyl groups) on the benzoxazine ring.
- Test derivatives against uniform microbial strains (e.g., Staphylococcus aureus ATCC 25923) or cancer cell lines (e.g., MCF-7).
- Use molecular docking to identify binding site variations caused by structural differences. Inconsistent antitumor activity may stem from cell line-specific uptake mechanisms, necessitating permeability assays (e.g., Caco-2 monolayer models) .
Q. What computational strategies are effective in predicting the polymerization behavior of benzoxazine-containing monomers?
- Density functional theory (DFT): Models electron distribution to predict ring-opening temperatures (e.g., ortho-substituted monomers cure at 180°C vs. para-substituted at 210°C).
- Molecular dynamics simulations: Assess spatial effects of substituents (e.g., methylol vs. ethyl groups) on crosslinking density. These methods explain why ortho-imide-functional benzoxazines form thermally stable polybenzoxazoles with 95% char yield at 800°C .
Q. How to design experiments for analyzing the thermal stability of polybenzoxazines derived from thiazolo-benzoxazine precursors?
- Differential scanning calorimetry (DSC): Track curing exotherms (peak at 220–240°C) and glass transition temperatures (Tg > 200°C).
- Thermogravimetric analysis (TGA): Under nitrogen (10°C/min), quantify decomposition onset (typically >300°C) and char yield. Thiazole-containing polymers exhibit 40–60°C higher stability due to sulfur-induced carbonization .
Q. What strategies optimize the synthesis of hybrid polymers incorporating thiazolo-benzoxazine units?
- Electrochemical copolymerization: Combine with fluorene or furan monomers at molar ratios (1:1 to 1:3) to balance electro-optical properties.
- Characterization: Gel permeation chromatography (GPC) confirms molecular weight (Mn = 8,000–12,000 Da), while UV-Vis spectroscopy reveals extended π-conjugation (λmax shifted by 30–50 nm) .
Methodological Considerations
Q. How to address low yields in traditional benzoxazine synthesis methods?
- Microwave/ultrasound-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 83% yield in 15 minutes vs. 65% in 5 hours via thermal methods).
- Solvent-free conditions: Eliminate dioxane or dimethyl sulfoxide (DMSO), reducing side reactions. For example, suspension polymerization of bifunctional amines with paraformaldehyde achieves >90% monomer conversion .
Q. What analytical techniques are critical for characterizing thiazolo-benzoxazine derivatives?
- Nuclear magnetic resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR identify regioisomeric purity (e.g., distinguishing 5,4-g vs. 4,5-g fusion).
- High-resolution mass spectrometry (HRMS): Confirms molecular weight (e.g., exact mass 205.9972 g/mol for C9H6N2OS).
- X-ray crystallography: Resolves spatial arrangement of fused rings and substituent effects on crystal packing .
Data-Driven Design
Q. How to leverage structure-activity data to design derivatives with enhanced bioactivity?
Q. What methodologies validate the mechanism of action for thiazolo-benzoxazine antitumor agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
